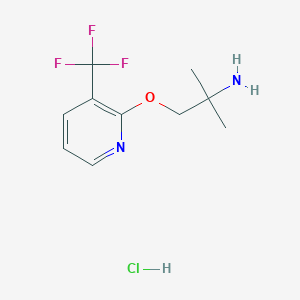

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride

Description

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 2-amino-2-methylpropoxy substituent at the 2-position. Key identifiers include:

Properties

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O.ClH/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8;/h3-5H,6,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAOOCSHNQPBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=C(C=CC=N1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-42-7 | |

| Record name | 2-Propanamine, 2-methyl-1-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-(2-Amino-2-methylpropoxy)pyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the trifluoromethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility: Chloro-trifluoromethylpyridines (e.g., 2-Chloro-5-(trifluoromethyl)pyridine) are preferred intermediates due to established protocols for functional group interconversion . The target compound’s amino-alkoxy group may limit cross-coupling reactivity.

- Toxicological Considerations: While heterocyclic amines (e.g., imidazopyridines) are linked to DNA adduct formation and carcinogenicity , the target compound’s amino group warrants further genotoxicity studies.

- Agrochemical Potential: Trifluoromethylpyridines in sarolaner and lotilaner demonstrate insecticidal efficacy via GABA receptor modulation. The target compound’s lack of isoxazoline rings may reduce pesticidal activity .

Biological Activity

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and an aminoalkyl ether. Its chemical formula is CHClFNO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

The presence of the trifluoromethyl group enhances the compound's electrophilic character, making it a subject of interest in chemical research. The compound's reactivity is influenced by its functional groups, leading to various types of reactions that expand its utility in research and development.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 270.68 g/mol |

| CAS Number | 1423034-42-7 |

Biological Activity

Research indicates that compounds containing trifluoromethylpyridine structures often exhibit notable biological activities. Specifically, this compound has been studied for its potential as:

- Anti-inflammatory agent : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating various inflammatory diseases.

- Anti-cancer agent : Interaction studies have indicated that it may have activity against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Binding affinity studies are crucial for understanding its therapeutic potential. Techniques employed in these studies typically include:

- Surface Plasmon Resonance (SPR) : This technique measures the binding interactions in real-time, providing insights into the kinetics and affinity of the compound for its targets.

- Fluorescence Resonance Energy Transfer (FRET) : Used to study interactions at the molecular level, FRET can help elucidate the mechanism of action.

Case Studies

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential utility in inflammatory conditions.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation, suggesting a mechanism that warrants further investigation for cancer therapy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)pyridine | Contains a trifluoromethyl group | Known for its antimicrobial properties |

| 5-(Trifluoromethyl)pyridine | Trifluoromethyl group at position 5 | Used as an intermediate in agrochemical synthesis |

| 2-Amino-6-chloro-3-trifluoromethylpyridine | Chlorine substitution at position 6 | Exhibits unique reactivity patterns |

Q & A

Q. What synthetic methodologies are recommended for producing 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

- Intermediate Formation : Reacting 3-(trifluoromethyl)pyridine with 2-amino-2-methylpropanol under nucleophilic substitution conditions. Catalysts like palladium or copper may enhance regioselectivity .

- Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions (solvent, temperature, catalyst) and reduce trial-and-error experimentation .

- Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via LC-MS or NMR .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the pyridine ring and confirm the presence of the trifluoromethyl group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, particularly for chlorine and fluorine .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .

- HPLC/LC-MS : Quantify purity and detect impurities using reverse-phase columns with trifluoroacetic acid (TFA) in the mobile phase .

Q. What storage conditions and handling practices ensure the compound’s stability?

Methodological Answer:

- Storage : Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the trifluoromethyl group or oxidation of the amino moiety .

- Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic LC-MS analysis to identify degradation products (e.g., dehalogenation or ring-opening) .

- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or predict reaction mechanisms for this compound?

Methodological Answer:

- Reactivity Prediction : Use density functional theory (DFT) to calculate transition states and identify regioselective sites for functionalization (e.g., electrophilic aromatic substitution) .

- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to optimize reaction media for nucleophilic substitutions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis based on binding affinity scores .

Q. How should researchers address contradictions between experimental data (e.g., biological activity vs. computational predictions)?

Methodological Answer:

- Validation Workflow :

- Replicate experiments under controlled conditions (e.g., standardized assay protocols).

- Cross-validate using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding studies) .

- Adjust computational models by incorporating experimental data (e.g., refining force field parameters) .

- Case Study : If bioactivity diverges from docking predictions, perform mutagenesis studies on the target protein to identify unmodeled interaction sites .

Q. What mechanistic insights explain the trifluoromethyl group’s impact on the compound’s physicochemical and biological properties?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF group lowers the pKa of adjacent substituents, enhancing solubility under physiological conditions and influencing hydrogen-bonding interactions .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in comparative studies with non-fluorinated analogs using hepatic microsome assays .

- Steric Hindrance : Molecular dynamics simulations reveal that the bulky -CF group restricts rotational freedom, affecting conformational stability in protein binding pockets .

Q. How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Assays : Use SPR (surface plasmon resonance) for real-time kinetic analysis of ligand-receptor interactions .

- Structural Biology : Co-crystallize the compound with its target protein and resolve the structure via cryo-EM or X-ray crystallography to identify key binding residues .

- Functional Studies : Knock out putative target genes in cell models (e.g., CRISPR/Cas9) and assess changes in compound efficacy using dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.